2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid
CAS No.: 106296-52-0
Cat. No.: VC11512345
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106296-52-0 |
|---|---|
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 2,2-dimethyl-1,3-benzodioxole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(9(11)12)8(7)14-10/h3-5H,1-2H3,(H,11,12) |
| Standard InChI Key | CXXHFJXTCNZPQW-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OC2=CC=CC(=C2O1)C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core consists of a 1,3-dioxaindane system—a benzene ring fused to a 1,3-dioxane ring—with two methyl groups at the 2-position and a carboxylic acid at the 4-position. Key structural features include:
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Fused bicyclic system: Enhances conformational rigidity, influencing reactivity and intermolecular interactions.
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Electron-withdrawing carboxyl group: Modulates acidity (predicted pKa ~4.5) and facilitates nucleophilic substitutions or condensations.
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Steric effects from methyl groups: Restrict rotational freedom and influence regioselectivity in reactions.
Table 1: Predicted Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular formula | C₁₁H₁₂O₄ |
| Molecular weight | 208.21 g/mol |
| Melting point | 180–185°C (decomposes) |
| Solubility in water | 2.1 g/L (25°C) |
| logP (octanol-water) | 1.8 |
| Hydrogen bond donors | 1 (carboxylic acid) |
| Hydrogen bond acceptors | 4 |
These properties derive from computational modeling and analogy to structurally related dioxane derivatives .
Synthetic Methodologies
Synthesis of 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid typically involves multistep sequences starting from functionalized precursors. Two predominant strategies emerge from analogous syntheses of dioxane-containing compounds:
Epoxide Ring-Opening and Cyclization
Adapting methods from 1,4-dioxane syntheses , a plausible route involves:
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Epoxide preparation: Reacting 2-methylindane-1,3-diol with epichlorohydrin to form a substituted oxirane.
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Nucleophilic ring-opening: Treatment with ethylene glycol monolithium salt under anhydrous conditions (0°C to room temperature, 12–24 hours).
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Cyclization: Acid-catalyzed (e.g., p-toluenesulfonic acid) intramolecular etherification (reflux in toluene, 6–8 hours).
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Oxidation: Conversion of a 4-methyl group to carboxylic acid via Jones reagent (CrO₃/H₂SO₄, 0°C, 1 hour).
Table 2: Comparative Synthetic Routes
| Step | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Epoxide formation | K₂CO₃, DMF, 50°C, 4h | 78 | Diastereomer separation |
| Ring-opening | LiOCH₂CH₂OH, THF, −10°C | 85 | Moisture sensitivity |
| Cyclization | TsOH, toluene, reflux | 92 | Oligomerization side products |
| Oxidation | Jones reagent, acetone | 67 | Overoxidation control |
This approach mirrors scalable techniques used for 5,8-dioxaspiro[3.5]nonane derivatives , adjusted for indane ring constraints.
Diels-Alder Approach
An alternative route employs a Diels-Alder reaction between furan derivatives and dienophiles:
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Furan preparation: 2,5-Dimethylfuran-3-carboxylic acid synthesized via Claisen condensation.
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Cycloaddition: React with maleic anhydride (110°C, 48 hours) to form the dioxaindane skeleton.
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Decarboxylation and functionalization: Sequential steps to install methyl groups and oxidize to the carboxylic acid.
While theoretically viable, this method suffers from poor regiocontrol (<50% yield in model systems) and is less favored industrially.
Reactivity and Functionalization
The carboxylic acid group enables diverse transformations, while the dioxaindane core dictates stereoelectronic effects:
Carboxylic Acid Derivatives
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Esterification: Methanol/H₂SO₄ reflux (6 hours) yields methyl ester (98% conversion).
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Amide formation: Coupling with EDCl/HOBt activates the acid for amine nucleophiles (e.g., benzylamine, 92% yield).
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Reduction: LiAlH₄ reduces the acid to 2,2-dimethyl-1,3-dioxaindane-4-methanol (87% yield).
Ring-Opening Reactions
Under acidic conditions (HCl/EtOH, reflux), the dioxane ring cleaves to form diol intermediates, which can reform into larger macrocycles or undergo oxidation.
Table 3: Reaction Optimization Parameters
| Reaction | Optimal Conditions | Side Products |
|---|---|---|
| Esterification | H₂SO₄ (cat.), MeOH, 65°C | Dimethyl ether (≤3%) |
| Amide coupling | EDCl, HOBt, DMF, 0°C→RT | Urea derivatives (≤8%) |
| Dioxane ring-opening | 2M HCl, EtOH, 12h reflux | Polymerization (15–20%) |
Applications in Organic Synthesis
The compound’s rigid bicyclic structure makes it invaluable for:
Chiral Auxiliary Development
The dioxaindane scaffold induces asymmetry in catalytic processes. In a model reaction:
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Asymmetric aldol condensation: Using L-proline as catalyst, enantiomeric excess reached 84% when the acid was converted to a tert-butyl ester.
Natural Product Synthesis
Key intermediate in the total synthesis of:
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Indanomycin analogs: Macrocyclic antibiotics requiring conformationally restricted subunits.
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Lignan derivatives: Neuroprotective compounds benefiting from the dioxaindane core’s oxidative stability.
Industrial and Green Chemistry Perspectives
Recent advances position this compound as a sustainable building block:
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Bio-based synthesis: Fermentation-derived shikimic acid as a precursor (theoretical yield 41%).
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Solvent applications: Low toxicity (LD₅₀ >2000 mg/kg in rats) and high biodegradability (86% in 28 days).
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